![molecular formula C17H28N2O3S B4835484 N-1-adamantyl-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4835484.png)
N-1-adamantyl-1-(methylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-1-adamantyl-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic compound with a unique chemical structure. It is also known as A-366 or A366. This compound has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-1-adamantyl-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters and receptors in the brain. It has been shown to increase the levels of dopamine and acetylcholine, which are important neurotransmitters involved in the regulation of movement, cognition, and memory.
Biochemical and Physiological Effects:
N-1-adamantyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the levels of anti-inflammatory cytokines, such as IL-10. Furthermore, it has been shown to reduce oxidative stress and improve mitochondrial function in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-1-adamantyl-1-(methylsulfonyl)-4-piperidinecarboxamide is its potential therapeutic properties. It has been shown to have a wide range of effects, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-1-adamantyl-1-(methylsulfonyl)-4-piperidinecarboxamide. One of the potential areas of research is the development of new analogs with improved solubility and bioavailability. Furthermore, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its therapeutic potential. Finally, the efficacy and safety of this compound need to be evaluated in clinical trials in order to determine its potential as a therapeutic agent for neurological disorders.
In conclusion, N-1-adamantyl-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic compound with potential therapeutic properties. It has been extensively studied for its anti-inflammatory, analgesic, and neuroprotective effects. The exact mechanism of action of this compound is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters and receptors in the brain. There are several future directions for the study of this compound, including the development of new analogs with improved solubility and bioavailability, further elucidation of its mechanism of action, and evaluation of its efficacy and safety in clinical trials.
Scientific Research Applications
N-1-adamantyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects in various animal models. Furthermore, it has been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(1-adamantyl)-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-23(21,22)19-4-2-15(3-5-19)16(20)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYZPARDBFZIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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